ホパンテン酸

概要

説明

ホパンテン酸は、ホモパントテン酸としても知られており、中枢神経抑制剤です。パントテン酸(ビタミンB5)のホモログであり、医薬品としてカルシウム塩として製剤化されています。 この化合物は、ロシア連邦で様々な神経、心理、精神的な状態に用いられています .

科学的研究の応用

Hopantenic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of amide chemistry and reactions.

Biology: Research has shown that hopantenic acid can modulate the metabolism of prostaglandins and steroids.

Medicine: It is used as a nootropic agent with neuroprotective, anticonvulsant, and anxiolytic effects. .

作用機序

ホパンテン酸の作用機序は、γ-アミノ酪酸B受容体チャネル複合体との相互作用に関与しています。神経代謝、神経保護、神経栄養作用があります。 ホパンテン酸は、脳の低酸素症と有毒物質に対する抵抗性を高め、ニューロンの同化作用を促進します .

類似の化合物との比較

類似の化合物

独自性

ホパンテン酸は、パントテン酸と比べてメチレン基が1つ多いという独特の構造を持つため、独特の薬理作用があります。 γ-アミノ酪酸受容体と相互作用し、神経伝達物質系を調節する能力は、他の類似の化合物とは異なります .

生化学分析

Biochemical Properties

Hopantenic acid plays a significant role in biochemical reactions. It is involved in the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are crucial for fat metabolism . The compound interacts with various enzymes and proteins, facilitating numerous biochemical reactions.

Cellular Effects

Hopantenic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to exert protective effects on cells suffering from lipid peroxidation damage .

Molecular Mechanism

At the molecular level, hopantenic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into CoA or ACP within the body, participating in fat metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hopantenic acid change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of hopantenic acid vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses can have beneficial effects .

Metabolic Pathways

Hopantenic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Hopantenic acid is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of hopantenic acid and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成ルートと反応条件

ホパンテン酸は、D-パントエートとγ-アミノ酪酸(GABA)との間のアミド形成によって合成されます。 合成ルートには、特定の条件下でD-パントエートとγ-アミノ酪酸を反応させてホパンテン酸を生成する反応が含まれます .

工業生産方法

ホパンテン酸の工業生産は通常、実験室合成と同じ基本原理を使用して大規模合成を行い、効率と収率を最適化して行われます。 このプロセスには、医薬品規格を満たすための最終生成物の精製が含まれます .

化学反応の分析

反応の種類

ホパンテン酸は、以下を含む様々な化学反応を起こします。

酸化: ホパンテン酸は特定の条件下で酸化されて様々な酸化生成物を生成することができます。

還元: ホパンテン酸は還元反応を起こすこともできますが、これはそれほど一般的ではありません。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)や還元剤(水素化リチウムアルミニウムなど)があります。 置換反応には、アミド基を攻撃する求核剤が関与することがよくあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールが生成される場合もあります .

科学研究への応用

ホパンテン酸は、様々な科学研究に応用されています。

化学: アミド化学と反応の研究におけるモデル化合物として使用されています。

生物学: 研究により、ホパンテン酸はプロスタグランジンとステロイドの代謝を調節することが明らかになっています.

類似化合物との比較

Similar Compounds

Pantothenic acid: While pantothenic acid is the amide of D-pantoate and beta-alanine, hopantenic acid is the amide of D-pantoate and gamma-aminobutyric acid.

Panthenol: Another related compound, panthenol, is an alcohol derivative of pantothenic acid.

Uniqueness

Hopantenic acid’s unique structure, with an additional methylene group compared to pantothenic acid, gives it distinct pharmacological properties. Its ability to interact with gamma-aminobutyric acid receptors and modulate neurotransmitter systems sets it apart from other similar compounds .

生物活性

Hopantenic acid, also known as hopantenate (HoPan), is a pantothenate analogue that has garnered attention due to its multifaceted biological activities, particularly in neurobiology and metabolism. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Hopantenic acid primarily functions as a modulator of coenzyme A (CoA) levels by interacting with pantothenate kinases (PanKs), which are crucial for CoA biosynthesis. Contrary to earlier beliefs that HoPan inhibits PanK, recent studies suggest that it requires PanK for metabolic activation. Once phosphorylated, HoPan inhibits phosphopantothenoylcysteine synthetase (PPCS), the next enzyme in the CoA biosynthetic pathway, creating a non-productive substrate complex . This complex mechanism highlights the need to interpret experimental results involving HoPan with caution.

Biological Effects

-

Neurotropic Effects :

- Hopantenic acid has been shown to exhibit neuroprotective properties. It may enhance cognitive function and has been investigated for its potential in treating neurodegenerative diseases .

- In animal models, HoPan administration resulted in significant alterations in brain metabolism and neurotransmitter levels, suggesting a role in modulating synaptic activity .

-

Metabolic Impact :

- In studies involving animal models, HoPan treatment led to dramatic reductions in liver CoA levels, resulting in severe hypoglycemia and metabolic derangements characterized by increased acylcarnitines .

- The compound also influenced hepatic gene expression related to energy metabolism, indicating its potential role in metabolic disorders .

- Anti-inflammatory and Antitumor Properties :

Clinical Applications

- A study conducted on patients with drug-resistant epilepsy indicated that hopantenic acid could improve neurological outcomes when used as an adjunct therapy . The findings suggested a reduction in seizure frequency and improvement in overall quality of life.

Animal Studies

- In a controlled experiment with mice, administration of hopantenic acid at a dosage of 100 μg/g/day resulted in significant physiological changes, including altered glucose metabolism and increased levels of carnitine derivatives. Notably, mice treated with HoPan without pantothenate supplementation exhibited high mortality rates due to impaired CoA synthesis .

Table 1: Summary of Biological Activities of Hopantenic Acid

Table 2: Case Study Outcomes

特性

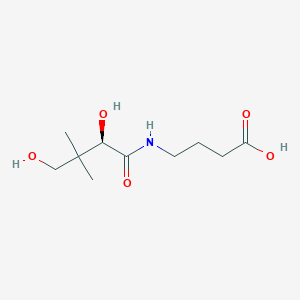

IUPAC Name |

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDHANTMHIRGW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048331 | |

| Record name | Hopantenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18679-90-8 | |

| Record name | Hopantenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hopantenic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopantenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hopantenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOPANTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。